molecular formula C18H32O4 B14261967 8,13-Dihydroxyoctadeca-9,11-dienoic acid CAS No. 156927-00-3

8,13-Dihydroxyoctadeca-9,11-dienoic acid

Cat. No.: B14261967
CAS No.: 156927-00-3
M. Wt: 312.4 g/mol
InChI Key: HIEIDLBUOKMENO-UHFFFAOYSA-N
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Description

8,13-Dihydroxyoctadeca-9,11-dienoic acid, also referred to as filoboletic acid, is a dihydroxy unsaturated fatty acid identified as a secondary metabolite from the bacterium Streptomyces lividans . This compound belongs to the broader class of oxidized linoleic acid metabolites (OXLAMs), which are increasingly recognized for their diverse bioactivities . Research into this compound is at an early stage, with initial studies reporting its potential as an antimicrobial agent . Its structural similarity to other hydroxyoctadecadienoic acids (HODEs), such as 13-HODE and 9-HODE, suggests it may also play a role in regulating inflammatory processes and cellular signaling pathways . These related compounds are known to function through mechanisms involving the activation of nuclear receptors like PPARγ and the modulation of the NF-κB and MAPK signaling pathways, which are critical in the immune response . Further investigation of this compound may provide valuable insights into its specific mechanism of action and its potential applications in microbiology, immunology, and chemical ecology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Synonyms: Filoboletic Acid .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156927-00-3

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

8,13-dihydroxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-6-11-16(19)13-9-10-14-17(20)12-7-4-5-8-15-18(21)22/h9-10,13-14,16-17,19-20H,2-8,11-12,15H2,1H3,(H,21,22)

InChI Key

HIEIDLBUOKMENO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC=CC(CCCCCCC(=O)O)O)O

Origin of Product

United States

Occurrence and Natural Isolation of 8,13 Dihydroxyoctadeca 9,11 Dienoic Acid

Identification in Microbial Species

Microorganisms are well-known producers of a vast range of secondary metabolites, including a variety of oxygenated fatty acids. However, the presence of 8,13-Dihydroxyoctadeca-9,11-dienoic acid in the specified bacterial and fungal sources remains a topic of detailed investigation.

Bacterial Sources: Streptomyces lividans

Current scientific literature does not provide direct evidence for the isolation of this compound from Streptomyces lividans. While the genus Streptomyces is a rich source of novel bioactive compounds, specific documentation of this particular dihydroxy fatty acid is not established.

Fungal Sources: Filoboletus and Aspergillus spp.

The fungal kingdom is a prolific source of diverse fatty acid metabolites. However, specific isolation of this compound from the genus Filoboletus has not been explicitly reported in the available research.

Similarly, while various species of Aspergillus are known to produce a range of dihydroxyoctadecadienoic acids, the specific isomer this compound is not among the commonly identified products. For instance, studies on Aspergillus species have well-documented the biosynthesis of other dihydroxy fatty acids, such as (5S,8R)-dihydroxy-9Z,12Z-octadecadienoic acid and (8R,11S)-dihydroxy-9Z,12Z-octadecadienoic acid. These compounds are synthesized through the action of specific dioxygenase and isomerase enzymes. The production of 5,8-dihydroxy-9(Z)-octadecenoic acid (5,8-diHOME) from oleic acid by recombinant Aspergillus nidulans expressing diol synthase has also been reported.

Table 1: Dihydroxy Fatty Acids Identified in Aspergillus Species

Compound Name Species Reference
(5S,8R)-dihydroxy-9Z,12Z-octadecadienoic acid Aspergillus fumigatus, Aspergillus nidulans aocs.org
(8R,11S)-dihydroxy-9Z,12Z-octadecadienoic acid Aspergillus fumigatus aocs.org
5,8-dihydroxy-9(Z)-octadecenoic acid (5,8-diHOME) Aspergillus nidulans (recombinant)

Detection in Plant Systems and Other Organisms

The investigation into the presence of this compound extends to the plant kingdom. While plants are known to produce a variety of hydroxylated fatty acids, direct evidence for the natural occurrence of this specific compound is limited.

Research on plant-derived fatty acids has led to the isolation of structurally related compounds. For example, 13-hydroxy-9Z,11E,15E-octadecatrienoic acid has been isolated from the leaves of Cucurbita moschata. Additionally, a derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, has been identified in the halophyte Salicornia herbacea. These findings suggest that the metabolic pathways for producing similar structures exist in plants, but the specific detection of this compound requires further targeted studies.

Table 2: Related Hydroxy Fatty Acids Found in Plants

Compound Name Plant Source Reference
13-hydroxy-9Z,11E,15E-octadecatrienoic acid Cucurbita moschata
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid Salicornia herbacea

Metabolic Transformations and Derivatization of Dihydroxyoctadeca 9,11 Dienoic Acid

Beta-Oxidation Pathways and Metabolite Profiling

Beta-oxidation is a primary catabolic process for fatty acids, including hydroxylated derivatives. This process typically occurs in peroxisomes and mitochondria, leading to the sequential shortening of the fatty acid chain.

The precursor to dihydroxyoctadecadienoic acids, 13-hydroxyoctadecadienoic acid (13-HODE), undergoes peroxisomal beta-oxidation, which serves as a mechanism for its inactivation and removal. nih.govwikipedia.org This process results in the formation of several chain-shortened metabolites. nih.gov In studies with bovine aortic endothelial cells and human skin fibroblasts, 13-HODE was converted into three major shorter-chain hydroxy fatty acids. nih.gov This chain-shortening pathway is believed to be a key step in inactivating and disposing of 13-S-HODE. wikipedia.org

Table 1: Major Chain-Shortened Metabolites of 13-HODE via Beta-Oxidation

MetaboliteChemical NameCarbon Chain Length
11-OH-16:211-hydroxyhexadecadienoic acid16
9-OH-14:29-hydroxytetradecadienoic acid14
7-OH-12:27-hydroxydodecadienoic acid12

Data derived from studies on 13-HODE metabolism. nih.gov

It is expected that 8,13-dihydroxyoctadeca-9,11-dienoic acid would undergo a similar beta-oxidation process, yielding a series of shorter-chain dihydroxy fatty acids, though specific metabolites have not been fully characterized in the literature.

During the beta-oxidation of 13-HODE in MOLT-4 lymphocytes, in addition to chain-shortened products, other dihydroxy fatty acids have been identified. nih.gov One of the key metabolites isolated is 3,13-dihydroxy-9,11-octadecadienoic acid. nih.gov This compound represents an intermediate of the beta-oxidation spiral, where a hydroxyl group is introduced at the beta-position (C-3) of the original C18 fatty acid. nih.gov The study also identified 3,11-dihydroxy-7,9-hexadecadienoic acid, a chain-shortened dihydroxy metabolite. nih.gov

Interconversion with Related Oxylipins

The metabolic landscape of this compound includes its relationship with other oxidized linoleic acid metabolites (oxylipins), such as monohydroxy and keto derivatives.

Dihydroxyoctadecadienoic acids are enzymatically derived from precursors like linoleic acid, often through monohydroxy intermediates. For instance, the enzyme 8,11-linoleate diol synthase (8,11-LDS) can convert linoleic acid into 8,11-dihydroxy-9,12(Z,Z)-octadecadienoic acid (8,11-DiHODE). researchgate.net This reaction proceeds via an 8-hydroperoxy intermediate which is then isomerized by the same enzyme to the dihydroxy product. researchgate.net

HODEs, such as 9-HODE and 13-HODE, are stable and abundant oxidation products of linoleic acid. nih.govwikipedia.org They are formed enzymatically by lipoxygenases (LOX) and cyclooxygenases (COX) or through non-enzymatic oxidation. wikipedia.orgnih.gov The formation of this compound likely involves the further enzymatic oxidation of a monohydroxy precursor such as 13-HODE or another HODE isomer.

A significant metabolic transformation of HODEs is their oxidation to keto-octadecadienoic acids (KODEs). Specifically, 13(S)-HODE can be oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-KODE). wikipedia.org This conversion is catalyzed by a NAD+-dependent 13-HODE dehydrogenase. wikipedia.org This pathway is not only a step towards further metabolism but also generates a bioactive molecule in its own right. wikipedia.orgmdpi.com

Table 2: Key Enzymes in HODE and KODE Formation

PrecursorEnzymeProduct
Linoleic Acid15-Lipoxygenase-1 (ALOX15)13(S)-HPODE (then reduced to 13(S)-HODE)
13(S)-HODE13-HODE Dehydrogenase13-KODE

Information compiled from multiple sources. wikipedia.orgnih.govmdpi.com

Conjugation and Esterification (e.g., Acyl-CoA formation)

Before fatty acids can enter catabolic pathways like beta-oxidation or be used for the synthesis of more complex lipids, they must first be activated. This activation step involves the formation of a high-energy thioester bond with coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (FACS). aocs.orgnih.gov

This fundamental process applies to modified fatty acids as well. Research on the metabolism of 13-HODE in glyoxysomes has demonstrated the formation of 13-HODE-CoA, confirming that hydroxylated fatty acids are activated in the same manner as their non-hydroxylated counterparts. researchgate.net Therefore, it is a virtual certainty that this compound must be converted to its corresponding acyl-CoA derivative, 8,13-dihydroxyoctadeca-9,11-dienoyl-CoA, to be metabolized further. This acyl-CoA formation is an irreversible reaction that requires ATP and effectively traps the fatty acid within the cell for subsequent metabolic processing. nih.gov Once formed, the acyl-CoA can be directed towards beta-oxidation for energy production or esterified into phospholipids (B1166683) and other complex lipids. wikipedia.orgnih.gov

Biological Roles and Molecular Mechanisms of Action in Research Models

Signaling Molecules in Fungi and Microorganisms

8,13-Dihydroxyoctadeca-9,11-dienoic acid is part of a broad class of lipid molecules known as oxylipins, which are increasingly recognized for their critical roles in regulating fungal development and mediating interactions with their environment. These oxygenated fatty acids are synthesized through complex enzymatic pathways and can act as signaling molecules, influencing a variety of cellular processes.

In fungi, the precise regulation of development, including processes like sporulation (the formation of spores) and hyphal branching (the extension and branching of fungal filaments), is crucial for their growth, propagation, and survival. Oxylipins, including dihydroxy fatty acids, are involved in these intricate regulatory networks.

In Aspergillus species, fatty acid oxygenases encoded by ppo genes are responsible for the biosynthesis of various oxylipins. For instance, the deletion of the ppoA gene in Aspergillus fumigatus and Aspergillus nidulans leads to significant developmental abnormalities, particularly in sporulation. nih.gov PpoA enzymes have been identified as (8R)-dioxygenases that can also exhibit hydroperoxide isomerase activity, leading to the formation of dihydroxy compounds like (5S,8R)-DiHODE. nih.gov While this specific compound is different from this compound, the research highlights the importance of dihydroxy fatty acids in fungal development. The disruption of these pathways underscores the role of such molecules as critical signaling components for orchestrating developmental transitions in fungi.

The velvet gene, veA, is another key global regulator in fungi that controls a wide array of cellular processes, including both asexual and sexual development. researchgate.net The regulatory system involving VeA and its associated proteins responds to environmental cues, such as light, to modulate morphogenesis and metabolism. researchgate.net While a direct link between this compound and the velvet complex has not been explicitly detailed, the production of oxylipins is a key metabolic output that can be influenced by such global regulators, thereby affecting developmental outcomes.

Further research into the specific enzymes and pathways that generate this compound in different fungal species will be crucial to fully elucidate its precise role in regulating sporulation, hyphal branching, and other key developmental processes.

Role in Plant Immunity and Stress Responses

Plants utilize a sophisticated arsenal (B13267) of chemical defenses to protect themselves from pathogens and to cope with environmental stresses. Oxylipins, derived from the oxygenation of polyunsaturated fatty acids, are central to these defense mechanisms, acting as direct antimicrobial agents or as signaling molecules that trigger broader defensive responses.

The involvement of fatty acids and their oxygenated derivatives (oxylipins) in plant defense is well-documented. nih.gov Upon pathogen attack, lipases release polyunsaturated fatty acids from cellular membranes, which can then be converted into a diverse array of oxylipins. nih.gov These compounds can exhibit direct antimicrobial activity against a range of plant pathogens, including bacteria, fungi, and oomycetes. nih.gov

For example, studies have shown that various oxylipins can impair the growth of microbial pathogens. nih.gov While a broad screen of 43 different oxylipins did not specifically list this compound, it did demonstrate that many related dihydroxy fatty acids possess antimicrobial properties. nih.gov In the context of soybean defense against the oomycete Phytophthora sojae, which causes significant root rot, the plant produces various defense-related compounds. Research has identified lauric acid, a saturated fatty acid, as a potent agent that inhibits the growth of P. sojae by damaging its cell membrane. frontiersin.org This highlights the general importance of fatty acids in plant defense, creating a plausible context for the involvement of dihydroxy derivatives like this compound in similar protective roles.

The production of specific oxylipins can be a targeted response to particular pathogens. For instance, sorghum plants, when detecting lipopolysaccharides from the pathogen Burkholderia andropogonis, secrete metabolites including trihydroxy octadecadienoic acid as a defense mechanism. nih.gov This indicates that plants can synthesize and deploy a variety of hydroxylated fatty acids to combat invading microbes.

In addition to biotic threats, plants face abiotic stresses such as high salinity, drought, and extreme temperatures. The ability to tolerate these stresses is crucial for survival and is often mediated by complex signaling pathways that lead to physiological and metabolic adjustments. Dicarboxylic acids, a related class of molecules, have been shown to increase tolerance to abiotic stress in plants. google.com Applying these compounds can help reduce the negative consequences of stresses like sunburn damage. google.com

While direct evidence for the role of this compound in salinity stress is specific, the broader family of oxylipins is known to be involved in stress signaling. Plants under stress often exhibit altered lipid metabolism, leading to the production of signaling molecules that can activate downstream responses. These responses can include the accumulation of osmoprotectants and antioxidants, which help to mitigate cellular damage. mdpi.com For example, under drought and heat stress, oak seedlings show changes in the levels of compounds like proline and glycine (B1666218) betaine, which are known to protect cells from osmotic stress. mdpi.com The signaling pathways that lead to these adaptations can be influenced by lipid-derived molecules. The investigation into how specific dihydroxy fatty acids like this compound contribute to these signaling cascades is an active area of research.

Interactions with Mammalian Cellular Processes (In Vitro Studies)

While primarily studied in fungi and plants, oxylipins like this compound and its isomers have also been investigated for their effects on mammalian cells in laboratory settings. These in vitro studies provide insights into the potential physiological and pathological roles of these molecules.

The interaction between blood platelets and the endothelial cells lining blood vessel walls is a critical process in hemostasis and thrombosis. The isomer 13-hydroxyoctadeca-9,11-dienoic acid (13-HODE) has been shown to modulate these interactions. In vitro studies using sheep pulmonary artery endothelial cells and platelets demonstrated that exogenous 13-HODE can reduce the adherence of thrombin-activated platelets to the endothelial cell monolayer. nih.gov

Endothelial cells themselves produce 13-HODE, and its levels were found to decrease after incubation with thrombin, a key enzyme in blood clotting. nih.gov The addition of external 13-HODE not only counteracted the increased platelet adherence caused by thrombin but also reduced platelet adherence to the subendothelial matrix. nih.gov This suggests that 13-HODE may act as a local regulator to prevent excessive platelet accumulation and maintain the thromboresistance of the blood vessel wall. nih.govnih.gov The mechanism appears to be a direct effect on the cells rather than being mediated by other signaling molecules like prostacyclin or endothelial-derived relaxing factor. nih.gov Furthermore, 13-HODE was observed to inhibit platelet aggregation at lower concentrations of thrombin. nih.gov

These findings indicate that specific dihydroxyoctadecadienoic acids can play a significant role in regulating vascular function, at least in experimental models.

Anti-Inflammatory Modulatory Activities (e.g., via NF-κB, MAPK, Nrf2/HO-1 pathways by 13-KODE)

Research into the biological activities of oxidized linoleic acid metabolites has identified significant anti-inflammatory properties, particularly for (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a related compound. mdpi.com Studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model for inflammation have elucidated the molecular pathways through which 13-KODE exerts its effects. mdpi.com

When macrophages are exposed to LPS, a component of Gram-negative bacteria, they initiate an inflammatory cascade, producing pro-inflammatory mediators and cytokines. mdpi.com Research has shown that 13-KODE, isolated from the halophyte Salicornia herbacea L., effectively counteracts this response. mdpi.com It significantly inhibits the LPS-induced production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible NO synthase (iNOS). mdpi.com Furthermore, 13-KODE reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com

The molecular mechanisms underpinning these anti-inflammatory actions involve the modulation of critical signaling pathways:

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. mdpi.com In LPS-stimulated macrophages, 13-KODE was found to inhibit the nuclear translocation of NF-κB, a crucial step for its activation. mdpi.com This inhibition prevents NF-κB from initiating the transcription of genes for pro-inflammatory proteins. mdpi.com

MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are another set of key signaling proteins that regulate inflammation. mdpi.com The activation of MAPKs by LPS was also shown to be inhibited by treatment with 13-KODE, further contributing to the suppression of the inflammatory response. mdpi.com

Nrf2/HO-1 Pathway: In addition to suppressing pro-inflammatory pathways, 13-KODE activates a protective antioxidant response. mdpi.com It significantly reduces the LPS-induced production of reactive oxygen species (ROS). mdpi.com This is achieved by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) signaling pathway. mdpi.com Activation of Nrf2 leads to increased expression of HO-1, an enzyme with potent antioxidant and cytoprotective effects. mdpi.com

These findings demonstrate that 13-KODE exhibits robust anti-inflammatory effects by simultaneously inhibiting pro-inflammatory signaling (NF-κB and MAPK) and activating antioxidant defenses (Nrf2/HO-1). mdpi.com

Interactive Table: Effect of 13-KODE on Inflammatory Markers in LPS-Stimulated Macrophages
Marker/PathwayEffect of LPS StimulationEffect of 13-KODE TreatmentMolecular Mechanism
Nitric Oxide (NO) IncreasedDecreasedSuppression of iNOS expression
TNF-α IncreasedDecreasedInhibition of gene expression
IL-1β IncreasedDecreasedInhibition of gene expression
NF-κB Activated (Nuclear Translocation)InhibitedBlocks nuclear translocation
MAPK ActivatedInhibitedBlocks phosphorylation/activation
ROS IncreasedDecreasedUpregulation of Nrf2/HO-1 pathway
Nrf2/HO-1 ---Activated/IncreasedActivation of antioxidant signaling

Involvement in Lipid Peroxidation Processes

This compound is an octadecanoid, a class of signaling molecules derived from the oxidation of 18-carbon fatty acids like linoleic acid. acs.org Its formation is intrinsically linked to the process of lipid peroxidation, a chain reaction involving the oxidative degradation of lipids. This process can be initiated by reactive oxygen species (non-enzymatically) or by the catalytic action of enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX). acs.orgnih.gov

The general pathway leading to dihydroxy fatty acids involves several steps:

Formation of Hydroperoxides: The peroxidation of linoleic acid initially yields hydroperoxy-octadecadienoic acids (HPODEs). nih.gov Depending on the specific reaction, this can result in various isomers, such as 9-HPODE and 13-HPODE. nih.gov These initial products are relatively unstable. nih.gov

Reduction to Monohydroxy Acids: The hydroperoxides are typically reduced rapidly in biological systems by peroxidases to form more stable monohydroxy derivatives, known as hydroxy-octadecadienoic acids (HODEs), such as 13-HODE. nih.govwikipedia.org HODEs are considered major and stable metabolites from oxidized linoleic acid. nih.govnih.gov

Formation of Dihydroxy Acids: The monohydroxy fatty acids can undergo further metabolism. Research on MOLT-4 lymphocytes demonstrated that these cells can metabolize 13-HODE via beta-oxidation. nih.gov During this process, it was possible to isolate dihydroxy acids, specifically identifying 3,13-dihydroxy-9,11-octadecadienoic acid as a metabolite. nih.gov This finding establishes a biological precedent for the conversion of HODEs into dihydroxy-octadecadienoic acids (DiHODEs). nih.gov Therefore, this compound is recognized as a downstream product within this complex cascade of lipid peroxidation. researchgate.net

The presence of specific HODE and DiHODE isomers in tissues and biological fluids is often used as a biomarker for oxidative stress and the extent of lipid peroxidation. researchgate.net

General Biological Roles in Cellular Processes (e.g., cell signaling, lipid transport)

Metabolites of linoleic acid, including monohydroxy and dihydroxy derivatives, are increasingly recognized as potent lipid mediators that play significant roles in various cellular processes. nih.gov

Cell Signaling: Oxidized fatty acids function as signaling molecules that can modulate gene expression and cellular function, often by activating specific nuclear receptors. nih.govmdpi.com

PPAR Agonism: A key mechanism is the activation of Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov Both linoleic acid and its oxidized metabolites, like 13-HPODE and HODEs, are known to be PPAR ligands. nih.govmdpi.com PPARs are critical regulators of lipid and glucose metabolism, inflammation, and cell proliferation and differentiation. nih.gov For instance, the activation of PPAR-γ by 9- and 13-HODEs has been shown to induce the maturation of monocytes into macrophages and can have anti-proliferative effects. nih.gov

Lipokine Activity: Certain dihydroxy isomers have been identified as "lipokines," which are lipids that act like hormones to regulate metabolic processes. nih.gov For example, 12,13-DiHOME (a dihydroxy metabolite of linoleic acid) has been shown to improve insulin (B600854) sensitivity, enhance glucose tolerance, and stimulate brown adipose tissue activity. nih.gov

Lipid Transport and Metabolism: These compounds also influence the way cells handle lipids. Studies using the intestinal Caco-2 cell line have shown that 13-HODE is readily taken up by cells and incorporated into cellular lipids. nih.gov Furthermore, 13-HODE was found to modulate the assembly and secretion of triacylglycerol-rich lipoproteins. nih.gov Specifically, it reduced the amount of newly synthesized apolipoprotein B (apoB) and triacylglycerol mass secreted by the cells, suggesting an interference with the formation of lipoprotein particles. nih.gov This indicates a direct role for oxidized linoleic acid metabolites in regulating lipid transport from intestinal cells into circulation. nih.gov

Advanced Methodologies for Analysis and Characterization in Biological Systems

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 8,13-Dihydroxyoctadeca-9,11-dienoic acid. These techniques provide detailed information about the compound's carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, ¹H, ¹³C, ¹H-¹H)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of dihydroxy fatty acids. While specific spectral data for this compound is not extensively published, analysis of structurally similar compounds allows for the prediction of its key NMR characteristics.

¹H NMR spectroscopy would provide information on the chemical environment of all protons. Key expected signals include:

Olefinic Protons: The protons on the conjugated double bonds (H9, H10, H11, H12) are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm. The coupling constants (J-values) between these protons are critical for determining the geometry (cis/trans) of the double bonds.

Carbinol Protons: The protons attached to the carbons bearing the hydroxyl groups (H8 and H13) would appear as multiplets around 3.5-4.5 ppm. aocs.org

Aliphatic Protons: The methylene (B1212753) (CH₂) protons along the fatty acid chain would produce a complex series of signals, typically between 1.2 and 2.5 ppm. Protons alpha to the carboxylic acid (at C2) would be shifted downfield to approximately 2.3 ppm. aocs.org

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. For this compound, 18 distinct signals would be expected. Predicted chemical shifts include:

Carboxyl Carbon: The C1 carbon of the carboxylic acid would be the most downfield signal, typically around 175-180 ppm.

Olefinic Carbons: Carbons of the conjugated diene system (C9, C10, C11, C12) would resonate in the 120-140 ppm range.

Hydroxylated Carbons: The C8 and C13 carbons attached to the hydroxyl groups would appear in the 65-75 ppm region.

Aliphatic Carbons: The remaining methylene carbons of the chain would produce signals in the 20-35 ppm range.

2D NMR techniques such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for confirming the structure. COSY experiments establish the connectivity between adjacent protons, allowing for the mapping of the entire proton spin system from the terminal methyl group to the carboxylic acid end. acs.orgacs.org HSQC correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. acs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds)
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1 (-COOH)~12.0 (broad s)~179
2~2.3 (t)~34
3-7~1.3-1.6 (m)~25-30
8 (-CHOH)~4.1-4.5 (m)~72
9 (=CH)~5.5-6.5 (m)~125-135
10 (=CH)~5.5-6.5 (m)~125-135
11 (=CH)~5.5-6.5 (m)~125-135
12 (=CH)~5.5-6.5 (m)~125-135
13 (-CHOH)~4.1-4.5 (m)~72
14-17~1.3-1.6 (m)~23-32
18 (-CH₃)~0.9 (t)~14

Mass Spectrometry (MS, HR-MS, ESI-MS/MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) using techniques like Electrospray Ionization (ESI) would be used to determine the precise mass of this compound (C₁₈H₃₂O₄). This allows for the calculation of its elemental formula with high accuracy. The expected deprotonated molecule [M-H]⁻ would have a calculated exact mass of approximately 311.2222.

Tandem Mass Spectrometry (ESI-MS/MS) provides structural information by inducing fragmentation of a selected precursor ion. For the [M-H]⁻ ion of this compound, characteristic fragmentation patterns would be expected:

Neutral Loss of Water: A prominent fragment ion would likely result from the loss of one or two molecules of water (H₂O) from the hydroxyl groups. nih.gov

Alpha Cleavage: Cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups is a common fragmentation pathway for hydroxy fatty acids. This would lead to characteristic fragment ions that help to pinpoint the location of the -OH groups. For instance, analysis of the related 10,13-dihydroxy octadecanoic acid shows specific fragmentation patterns that reveal the hydroxyl positions. researchgate.net

Carboxylate Loss: Loss of the carboxyl group as CO₂ (44 Da) from the deprotonated molecule can also occur.

For GC-MS analysis, the molecule is typically derivatized (e.g., as a trimethylsilyl (B98337) ether) to increase volatility. The resulting mass spectra are characterized by fragment ions arising from the cleavage of the bond between the two vicinal trimethylsiloxy groups, which provides definitive evidence for the positions of the original hydroxyl groups. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound
ParameterExpected ValueTechnique
Molecular FormulaC₁₈H₃₂O₄-
Molecular Weight312.44 g/mol -
Exact Mass [M-H]⁻311.2222 m/zHR-MS (ESI⁻)
Key Fragment 1[M-H-H₂O]⁻ (293.2117 m/z)MS/MS
Key Fragment 2[M-H-2H₂O]⁻ (275.2011 m/z)MS/MS
Other FragmentsIons from C-C cleavage alpha to C8 and C13MS/MS

Ultraviolet-Visible (UV) and Fourier-Transform Infrared (FT-IR) Spectroscopy

UV-Visible Spectroscopy is particularly useful for detecting and quantifying compounds with chromophores. The conjugated diene system (-CH=CH-CH=CH-) in this compound acts as a strong chromophore. Analogous conjugated hydroxy fatty acids, such as 9-HODE and 13-HODE, exhibit a characteristic maximum absorption (λmax) in the UV region around 234 nm. cabidigitallibrary.orgresearchgate.net This property is crucial for the detection of the compound in chromatographic methods using a photodiode array (PDA) detector.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

O-H Stretch (Alcohol): A broad band around 3200-3500 cm⁻¹, which will overlap with the carboxylic acid O-H stretch.

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹.

C=C Stretch (Alkene): A medium intensity peak around 1600-1650 cm⁻¹ corresponding to the conjugated diene.

C-O Stretch (Alcohol): An absorption band in the 1050-1150 cm⁻¹ region.

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex biological extracts and for separating it from its various isomers.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile lipids like dihydroxy fatty acids.

Reversed-Phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov Separation is based on hydrophobicity; longer-chain or less polar molecules are retained longer on the column. A typical mobile phase for separating oxidized fatty acids consists of a gradient of water, acetonitrile, and a small amount of acid like acetic acid or formic acid to ensure the carboxylic acid group remains protonated for better peak shape. nih.gov

Normal-Phase HPLC (NP-HPLC) can also be highly effective, particularly for separating isomers. This technique uses a polar stationary phase (e.g., silica) with a non-polar mobile phase, such as a mixture of hexane, isopropanol, and acetic acid. cabidigitallibrary.org NP-HPLC can often provide better resolution between positional and geometric isomers of hydroxy fatty acids than RP-HPLC. researchgate.net Detection is typically achieved using a UV detector set to the λmax of the conjugated diene (~234 nm) or by coupling the HPLC system to a mass spectrometer (LC-MS). cabidigitallibrary.org

Table 3: Typical HPLC Conditions for Analysis of Hydroxyoctadecadienoic Acids
ParameterReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Silica (SiO₂) (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water/Acetonitrile with 0.1% Acetic AcidIsocratic n-Hexane/Isopropanol/Acetic Acid (e.g., 98:2:0.1)
Detection UV at 234 nm; Mass Spectrometry (MS)UV at 234 nm; Mass Spectrometry (MS)
Reference nih.gov cabidigitallibrary.org

Gas Chromatography (GC)

Gas Chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Fatty acids, particularly those with polar hydroxyl and carboxyl groups like this compound, are not suitable for direct GC analysis. researchgate.netsigmaaldrich.com

Therefore, a crucial derivatization step is required prior to GC analysis. researchgate.net This two-step process involves:

Esterification: The polar carboxylic acid group is converted to a less polar ester, typically a fatty acid methyl ester (FAME), using reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH). youtube.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com

This derivatization neutralizes the polar functional groups, significantly increasing the compound's volatility and thermal stability. sigmaaldrich.com The resulting derivatives can then be separated on a GC column (typically a non-polar or medium-polarity capillary column) and detected with high sensitivity using a flame ionization detector (FID) or, for definitive identification, a mass spectrometer (GC-MS). researchgate.net GC-MS analysis of the derivatized compound provides a reproducible fragmentation pattern that is highly characteristic of the molecule's structure, confirming the positions of the hydroxyl groups. researchgate.net

Metabolomics Approaches for Global Profiling

Metabolomics enables the comprehensive and simultaneous measurement of a large number of metabolites in a biological sample, providing a global snapshot of the metabolic state. nih.govresearchgate.net This approach is particularly powerful for studying oxidized linoleic acid metabolites (OXLAMs), a class of compounds that includes this compound, to understand their roles in physiological and pathological processes. nih.govescholarship.org

Global metabolomics studies typically employ high-resolution mass spectrometry platforms, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to detect and quantify a wide array of metabolites. nih.gov In the context of analyzing this compound and related compounds, LC-MS is often the preferred technique due to its suitability for analyzing thermally labile and non-volatile molecules.

A typical metabolomics workflow for the analysis of this compound in a biological sample (e.g., plasma, tissue homogenate) would involve the following key steps:

Sample Preparation: Extraction of lipids from the biological matrix using a suitable organic solvent system, often followed by solid-phase extraction (SPE) to enrich for fatty acids and remove interfering substances.

LC-MS Analysis: The lipid extract is injected into an LC system, where compounds are separated based on their physicochemical properties (e.g., polarity) on a reversed-phase column. The eluent is then introduced into a high-resolution mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio with high accuracy.

Data Processing and Analysis: The raw data is processed to identify and quantify features corresponding to different metabolites. This involves peak picking, alignment, and normalization. The identification of this compound is confirmed by comparing its accurate mass and retention time to an authentic standard. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.

Metabolomics studies have been successfully applied to investigate changes in the levels of OXLAMs in various biological contexts. For instance, a study on the effect of intense exercise showed a significant increase in plasma levels of 9- and 13-hydroxy-octadecadienoic acid (HODE), demonstrating the utility of metabolomics in identifying biomarkers of physiological stress. nih.govresearchgate.net Another study utilized metabolomic and transcriptomic analyses to reveal the role of 13(S)-HODE in follicular atresia, highlighting pathways related to linoleic acid metabolism. nih.gov

The results of a metabolomics study are often presented as a table of identified metabolites with their corresponding changes under different conditions.

MetaboliteFold Change (e.g., Condition A vs. Control)p-value
Linoleic acid0.80.04
9-Hydroxyoctadeca-9,11-dienoic acid2.5<0.01
13-Hydroxyoctadeca-9,11-dienoic acid3.1<0.01
This compound 1.8 0.03

Such global profiling provides valuable insights into the metabolic pathways affected by a particular stimulus or disease state and can reveal novel roles for specific lipid mediators like this compound.

Synthetic and Chemoenzymatic Strategies for Research Material Acquisition

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a powerful and highly selective means of producing complex biomolecules like 8,13-DiHODE under mild reaction conditions. Key to these approaches is the use of specific enzymes that can catalyze the oxidation of polyunsaturated fatty acids with high regio- and stereoselectivity.

Lipoxygenase-Catalyzed Synthesis (e.g., using soybean lipoxygenase)

Lipoxygenases (LOXs) are a class of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids. mdpi.com Soybean lipoxygenase (SLO), in particular, is a widely utilized enzyme in biocatalysis due to its commercial availability and well-characterized activity. nih.gov The synthesis of 8,13-DiHODE via this route typically involves a two-step process. First, linoleic acid is converted to 13(S)-hydroperoxyoctadeca-9,11-dienoic acid (13-HPODE) by the action of soybean lipoxygenase. mdpi.comwikipedia.org This intermediate is then subsequently reduced to the corresponding dihydroxy fatty acid. While soybean LOX primarily produces the 13-hydroperoxide, other lipoxygenases or enzyme systems can introduce the second hydroxyl group at the 8-position. The conversion of the hydroperoxide intermediate into the diol can occur through various enzymatic or non-enzymatic mechanisms.

EnzymeSubstratePrimary ProductReference
Soybean Lipoxygenase-1 (LOX-1)Linoleic Acid13(S)-HPODE mdpi.com

13(S)-HPODE is a key intermediate in the enzymatic synthesis of 8,13-DiHODE.

Recombinant Enzyme Expression Systems (e.g., Escherichia coli for DiHODE production)

The use of recombinant enzyme expression systems, particularly the bacterium Escherichia coli, has emerged as a versatile platform for the production of various fatty acid derivatives, including hydroxy fatty acids. nih.govunl.edu This approach allows for the high-level production of specific enzymes and the engineering of metabolic pathways to enhance product yields. While specific reports on the production of 8,13-DiHODE in E. coli are not prevalent, the established methodologies for producing other dihydroxy and hydroxy fatty acids in this host are directly applicable. nih.govunl.edu

A potential strategy for 8,13-DiHODE production in E. coli would involve the co-expression of a lipoxygenase, to generate the initial hydroperoxide, and a second enzyme, such as a cytochrome P450 monooxygenase or a specific hydratase, to introduce the second hydroxyl group. Metabolic engineering of the E. coli host to increase the precursor pool of linoleic acid and to minimize competing metabolic pathways could further enhance production titers. nih.gov The heterologous expression of fungal lipoxygenases in E. coli has been successfully demonstrated, indicating the feasibility of this approach for producing the necessary biocatalysts. plos.org

Host OrganismTarget Product(s)Key Engineering AspectsReferences
E. coliHydroxy fatty acids, α,ω-DiolsHeterologous expression of fatty acid hydroxylases (e.g., CYP102A1), pathway optimization unl.edumdpi.com
E. coliExtracellular lipoxygenaseUse of signal peptides and autolysis systems for enzyme secretion nih.gov

Chemical Synthesis Methodologies

While enzymatic methods offer high selectivity, chemical synthesis provides a powerful alternative for accessing a wide range of molecular structures, including unnatural stereoisomers. The total chemical synthesis of polyunsaturated fatty acid derivatives can be complex due to the presence of multiple double bonds and stereocenters. uni-koeln.de

The synthesis of a molecule like 8,13-DiHODE would likely involve the construction of a carbon backbone with the desired stereochemistry at the hydroxyl-bearing carbons and the correct geometry of the conjugated diene system. Strategies for the synthesis of conjugated dienes often employ cross-coupling reactions, such as those mediated by palladium or other transition metals. mdpi.com The introduction of the hydroxyl groups could be achieved through various methods, including asymmetric dihydroxylation or the use of chiral building blocks. organic-chemistry.org However, the total synthesis of 8,13-DiHODE is a challenging endeavor, and multistep sequences would be required.

Chemoenzymatic Combination Strategies

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis to create more efficient and versatile routes to target molecules. nih.govnih.gov This approach can involve the use of enzymes to perform specific, challenging transformations on chemically synthesized intermediates or the chemical modification of enzymatically produced compounds.

For the synthesis of 8,13-DiHODE, a chemoenzymatic approach could involve the enzymatic production of a key intermediate, such as 13(S)-HPODE using soybean lipoxygenase, followed by chemical steps to introduce the second hydroxyl group and perform any necessary modifications. mdpi.com This strategy can be particularly useful for generating analogs of the natural product with modified properties. The combination of biocatalysis with chemical reactions offers a powerful toolkit for accessing a diverse range of complex molecules. mdpi.com

Stereoselective Synthesis of Diastereoisomers (e.g., 8R,13S- and 8R,13R-DiHODE)

The biological activity of dihydroxy fatty acids is often highly dependent on their stereochemistry. Therefore, the ability to synthesize specific diastereoisomers of 8,13-DiHODE is crucial for detailed biological studies. While some enzymes exhibit high stereoselectivity, accessing all possible stereoisomers often requires stereocontrolled synthetic methods.

The stereoselective synthesis of diastereomers of polyunsaturated fatty acid metabolites is a complex but achievable goal, often relying on the use of chiral starting materials or chiral catalysts. rsc.orgrsc.org For example, the synthesis of specific diastereomers of other complex lipids has been accomplished through multi-step sequences that employ stereoselective reactions such as Wittig reactions for the formation of carbon-carbon bonds with defined geometry and Sharpless asymmetric epoxidation for the introduction of chirality. Although a specific total synthesis for 8R,13S- and 8R,13R-DiHODE is not readily found in the literature, the principles established in the synthesis of other complex lipids could be applied. This would likely involve the synthesis of two chiral fragments that are then coupled together to form the final molecule with the desired stereochemistry at the C8 and C13 positions.

Q & A

Q. How can 8,13-dihydroxyoctadeca-9,11-dienoic acid (8,13-DiHODE) be distinguished from its structural isomers, such as 13-HODE or 9-HODE?

Answer:

  • Methodological Approach : Use spectroscopic techniques (e.g., NMR and LC-MS) to differentiate regioisomers. For example, 13-HODE [(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid] shows distinct olefinic proton coupling patterns (δ 5.5–6.0 ppm) compared to 8,13-DiHODE, which has additional hydroxylation at C7.
  • Key Data : The ¹³C NMR of 13-HODE includes a hydroxylated carbon resonance at δ 71–72 ppm (C13), while 8,13-DiHODE exhibits two hydroxylated carbons (C8 and C13) .
  • Reference Standards : Compare retention times and fragmentation patterns using LC-MS with authenticated standards (e.g., 13-HODE, CAS 29623-28-7) .

Q. What synthetic strategies are effective for producing enantiomerically pure 8,13-DiHODE or its derivatives?

Answer:

  • Enantioselective Synthesis : Utilize Sharpless asymmetric epoxidation or enzymatic catalysis (e.g., lipoxygenase-mediated oxidation) to control stereochemistry. For example, the synthesis of 13-HODE enantiomers involved chiral auxiliary-directed epoxidation followed by hydrolysis .
  • Key Challenges : Hydroperoxide intermediates (e.g., 13-hydroperoxyoctadeca-9,11-dienoic acid) require careful reduction to avoid racemization. Catalytic hydrogenation with Pd/BaSO₄ preserves stereochemistry .
  • Yield Optimization : Reported yields for 13-HODE enantiomers range from 40–60% under optimized conditions .

Advanced Research Questions

Q. How does 8,13-DiHODE interact with prostaglandin H2 synthase (PGHS), and what experimental designs can resolve contradictions in its pro- vs. anti-inflammatory roles?

Answer:

  • Mechanistic Insights : 8,13-DiHODE and its hydroperoxy precursors (e.g., 13-HpODE) modulate PGHS activity by competing with arachidonic acid. Redox cycling of the PGHS peroxidase site influences acetylation by aspirin, altering COX-2 activity .
  • Experimental Design :
    • Use in vitro PGHS assays with purified enzyme and NADH-coupled peroxidase activity monitoring.
    • Compare dose-response curves of 8,13-DiHODE vs. 13-HODE to assess inhibitory potency (IC₅₀ values).
    • Validate in vivo using murine models of inflammation, measuring cytokines (e.g., IL-6, TNF-α) .
  • Contradiction Analysis : Discrepancies may arise from tissue-specific metabolism (e.g., adipose vs. hepatic conversion of 8,13-DiHODE to pro-resolving mediators) .

Q. What are the biosynthetic pathways for 8,13-DiHODE in microbial or mammalian systems, and how do they differ?

Answer:

  • Mammalian Pathways : Derived from linoleic acid via sequential oxidation by 15-lipoxygenase (15-LOX) and cytochrome P450 enzymes. Key intermediates include 13-HpODE (CAS 23017-93-8) and epoxy alcohols .
  • Microbial Pathways : Endophytic fungi (e.g., Penicillium herquei) produce 8,13-DiHODE via non-canonical oxidation, as shown in mangrove wetland isolates .
  • Comparative Analysis :
    • Mammalian systems favor stereospecific products (e.g., 13(S)-HODE), while microbial synthesis may yield racemic mixtures.
    • Use isotopic labeling (¹⁸O₂ or ²H-linoleic acid) to trace oxygen incorporation .

Data Contradiction and Validation

Q. Why do studies report conflicting bioactivity data for 8,13-DiHODE in metabolic disorders like diabetes?

Answer:

  • Key Findings :
    • 8,13-DiHODE esters (e.g., 13-DHAHLA) improve insulin sensitivity in diabetic mice by activating GPR120 receptors .
    • However, elevated free 8,13-DiHODE correlates with oxidative stress in adipose tissue .
  • Resolution Strategies :
    • Distinguish esterified vs. free forms using lipid extraction protocols (Folch method) and LC-MS/MS quantification.
    • Conduct in situ hybridization to localize 8,13-DiHODE production in specific cell types (e.g., adipocytes vs. macrophages) .

Physicochemical and Analytical Data

Property 8,13-DiHODE 13-HODE 13-Oxo-ODE
LogP 4.85 (predicted) 5.1 (experimental) 3.9 (predicted)
Boiling Point 422.7°C 418°C 395°C (estimated)
Key Spectral Data NMR: δ 2.8 (C8-OH) NMR: δ 5.5 (C9-C11) MS: m/z 295 [M-H]⁻

Advanced Methodological Challenges

Q. How can researchers address the instability of 8,13-DiHODE during storage and handling?

Answer:

  • Storage Protocols : Store at -80°C under argon, dissolved in ethanol with 0.01% BHT to prevent autoxidation .
  • Analytical Validation : Monitor degradation via UV-Vis (λ = 234 nm for conjugated dienes) and confirm with LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.